mechanism of action of 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride
mechanism of action of 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride
The following technical guide details the mechanism of action, structural biology, and experimental utility of 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride , a critical fragment-based lead compound in the development of kinase inhibitors.
Executive Summary
1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride (also known as 6-(4-aminopiperidin-1-yl)purine ) is a synthetic small molecule that functions as an ATP-competitive inhibitor of AGC family kinases, most notably Protein Kinase B (PKB/AKT) and Protein Kinase A (PKA) .
Originally identified through fragment-based drug discovery (FBDD) screens, this compound serves as a distinct pharmacophore scaffold . Its purine core mimics the adenine moiety of ATP, anchoring the molecule within the kinase hinge region, while the piperidine-amine tail projects into the solvent-exposed region, providing a vector for chemical elaboration to improve potency and selectivity. It is widely utilized as a structural probe and a starting point for synthesizing high-affinity AKT inhibitors used in oncology research.
Chemical Identity & Properties
This compound is supplied as a dihydrochloride salt to enhance aqueous solubility for biological assays.
| Property | Detail |
| IUPAC Name | 1-(7H-purin-6-yl)piperidin-4-amine dihydrochloride |
| Common Aliases | 6-(4-aminopiperidin-1-yl)purine; PDB Ligand M02 |
| CAS Number | 848635-49-4 (Free base); Salt forms vary |
| Molecular Formula | C₁₀H₁₄N₆ · 2HCl |
| Molecular Weight | 218.26 g/mol (Free base) |
| Solubility | Highly soluble in water (as HCl salt); DMSO |
| PDB Ligand ID | M02 (Co-crystallized in PDB Entry: 2VNY ) |
Primary Mechanism of Action
Target Interaction: ATP Competition
The molecule acts as a reversible, ATP-competitive inhibitor. It binds to the catalytic domain of the kinase, occupying the cleft normally reserved for the adenosine triphosphate (ATP) co-factor.
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Hinge Region Binding: The purine ring (N1 and N7/N9 positions) forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" residues (e.g., Glu121 and Val123 in PKA; corresponding residues in AKT). This mimics the binding mode of the adenine ring of ATP.
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Solvent Channel Interaction: The 4-aminopiperidine moiety does not bury deep into the hydrophobic pocket but instead projects outward towards the ribose-binding pocket and the solvent interface.
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Electrostatics: The primary amine at the 4-position of the piperidine (protonated at physiological pH) can form electrostatic interactions with negatively charged residues (e.g., Asp or Glu) near the pocket entrance, stabilizing the complex.
Structural Biology Evidence
X-ray crystallography studies (e.g., PDB: 2VNY ) confirm the binding mode of this ligand within a PKA-PKB chimera (a surrogate system used to model AKT binding).
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PDB 2VNY: Shows 1-(1H-purin-6-yl)piperidin-4-amine bound to the ATP site.
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Selectivity Profile: While initially identified as a PKA/AKT inhibitor, the purine scaffold is "privileged," meaning it has an inherent affinity for multiple kinases. Chemical elaboration (e.g., adding benzyl groups to the amine) is required to confer high selectivity for AKT over PKA.
Figure 1: Structural binding logic of the inhibitor within the kinase domain.
Downstream Signaling Effects
Inhibition of PKB (AKT) by 1-(1H-purin-6-yl)piperidin-4-amine leads to the suppression of the PI3K/AKT/mTOR signaling cascade, a central pathway regulating cell survival, proliferation, and metabolism.
Pathway Interruption
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Blockade of AKT Phosphorylation: By occupying the ATP pocket, the compound prevents AKT from phosphorylating its downstream substrates.
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Substrate Deactivation: Key substrates such as mTOR , GSK3β , and FOXO transcription factors are not phosphorylated.
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Effect on GSK3β: Reduced phosphorylation leads to GSK3β activation (since AKT normally inhibits it), promoting degradation of cyclin D1 and arresting the cell cycle.
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Effect on FOXO: Reduced phosphorylation allows FOXO to enter the nucleus and induce pro-apoptotic genes (e.g., Bim, FasL).
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Phenotypic Outcome: G1/S phase cell cycle arrest and induction of apoptosis in AKT-dependent tumor cells.
Figure 2: Impact of the inhibitor on the PI3K/AKT signaling cascade.
Experimental Protocols
To validate the mechanism of action in a laboratory setting, the following protocols are recommended.
In Vitro Kinase Assay (FRET-based)
Objective: Determine the IC₅₀ of the compound against AKT1/2 or PKA.
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Reagents: Recombinant AKT1 (active), peptide substrate (e.g., Crosstide), ATP (at K_m), and FRET detection reagents (e.g., PerkinElmer LANCE or Cisbio HTRF).
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Preparation: Dissolve 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride in DMSO to make a 10 mM stock.
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Reaction:
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Mix kinase buffer, AKT enzyme, and serial dilutions of the inhibitor (0.1 nM – 10 µM).
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Incubate for 15 minutes at room temperature to allow equilibrium binding.
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Add ATP and peptide substrate to initiate the reaction.
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Incubate for 30–60 minutes.
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Detection: Add stop solution containing EDTA and detection antibodies (anti-phospho-substrate). Read FRET signal.
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Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.
Crystallography Soaking (Structural Validation)
Objective: Confirm binding mode in a surrogate kinase crystal (e.g., PKA).
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Crystallization: Grow crystals of PKA (cAMP-dependent protein kinase) using hanging drop vapor diffusion (Well solution: 18-24% PEG 4000, 0.2M Ammonium Acetate, pH 6.5).
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Soaking:
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Prepare a soaking solution containing the mother liquor + 1-5 mM of the inhibitor.
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Transfer apo-crystals into the soaking drop for 2–24 hours.
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Data Collection: Flash-freeze crystals in liquid nitrogen (using glycerol as cryoprotectant). Collect X-ray diffraction data.[1][2][3]
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Refinement: Solve structure using Molecular Replacement (MR). Look for positive difference density (Fo-Fc map) in the ATP pocket corresponding to the ligand M02 .
Applications in Drug Discovery
This compound is rarely used as a clinical drug itself due to moderate potency and selectivity issues (pan-kinase inhibition). Instead, it is a high-value intermediate :
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Fragment Elaboration: The 4-amine position is chemically modified (e.g., reductive amination with benzaldehydes) to create "linker" regions that reach into the hydrophobic back-pocket of the kinase, drastically improving potency from micromolar to nanomolar levels.
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PROTAC Linkers: The primary amine serves as an attachment point for E3 ligase ligands in the design of Proteolysis Targeting Chimeras (PROTACs).
References
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Caldwell, J. J., et al. (2008).[4] Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration.[4] Journal of Medicinal Chemistry, 51(6), 1963-1967.
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RCSB Protein Data Bank. (2008). Structure of PKA-PKB chimera complexed with (1-(9H-Purin-6-yl) piperidin-4-yl)amine (PDB Entry: 2VNY).[1]
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Davies, T. G., et al. (2007). Fragment-based discovery of inhibitors of protein kinase B (PKB/Akt).[4] Proceedings of the Annual Meeting of the American Association for Cancer Research.
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PubChem. Compound Summary for CID 24701731: 1-(9H-purin-6-yl)piperidin-4-amine. National Library of Medicine.
